![molecular formula C21H25N3OS B2576735 2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391862-70-7](/img/structure/B2576735.png)
2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule. It contains an adamantyl group (a type of bulky, three-dimensional alkyl group derived from adamantane), a methylphenyl group (a phenyl ring with a methyl substituent), and a thiadiazol group (a heterocyclic ring containing sulfur and nitrogen atoms). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the adamantyl group might be introduced via a reaction with 1-adamantanol . The thiadiazol group could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure. This could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the amide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantyl group could impact its solubility and stability .Scientific Research Applications
Quantum Theory of Atoms in Molecules (QTAIM) Analysis and Crystallography
Research on adamantane-1,3,4-thiadiazole hybrids, including compounds similar to "2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide," has revealed their complex noncovalent interactions through crystallography and QTAIM analysis. El-Emam et al. (2020) synthesized three derivatives to study these interactions, highlighting the importance of hydrogen bonding among other noncovalent interactions in stabilizing their crystal structures. This study provides insights into the structural properties that could influence the biological activities of these compounds (El-Emam et al., 2020).
Anticancer Activities
Adamantane-1,3,4-thiadiazole derivatives have shown promising anticancer activities. For instance, Wassel et al. (2021) synthesized a series of these derivatives to evaluate their anti-proliferative activity against cancer cell lines, with some compounds showing significant potential as apoptotic inducers. This research underscores the therapeutic prospects of adamantane-1,3,4-thiadiazole derivatives in cancer treatment (Wassel et al., 2021).
Analgesic Properties
The analgesic properties of adamantyl analogues of paracetamol, a compound structurally related to "2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide," have been explored. Fresno et al. (2014) reported the synthesis and biological evaluation of these analogues, identifying them as potent analgesic drugs through the inhibition of the TRPA1 channel. This study opens avenues for developing new analgesic drugs based on adamantane derivatives (Fresno et al., 2014).
Antimicrobial and Anti-Inflammatory Activities
Adamantane-1,3,4-thiadiazole derivatives also exhibit antimicrobial and anti-inflammatory activities. Kadi et al. (2010) synthesized new derivatives and tested them against a panel of bacteria and the fungus Candida albicans, finding compounds with marked activity. Additionally, some derivatives showed significant anti-inflammatory activity in vivo. These findings highlight the potential of adamantane-1,3,4-thiadiazole derivatives in developing new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).
Antituberculosis Agents
Adamantane-1,3,4-thiadiazole derivatives have been investigated for their potential as anti-tuberculosis agents. Anusha et al. (2015) developed novel adamantyl-imidazolo-thiadiazoles showing potent inhibitory activity against M. tuberculosis. This research suggests that these compounds could serve as promising leads for developing new treatments for tuberculosis (Anusha et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-13-2-4-17(5-3-13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEASZOTWIVUAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2576653.png)
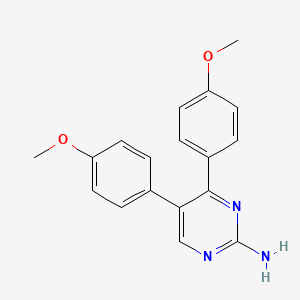
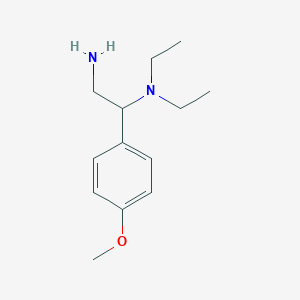
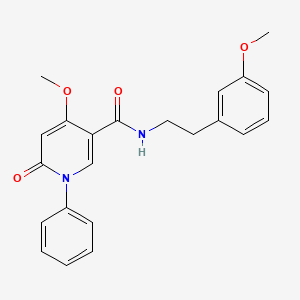
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)
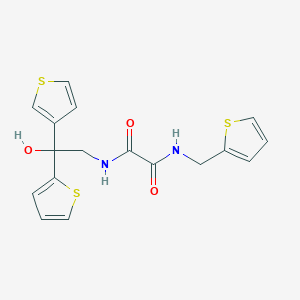
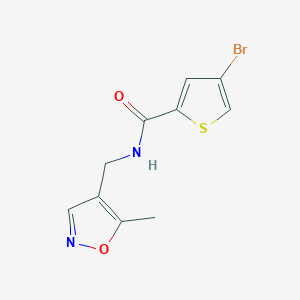
![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576664.png)
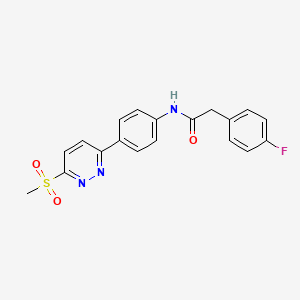
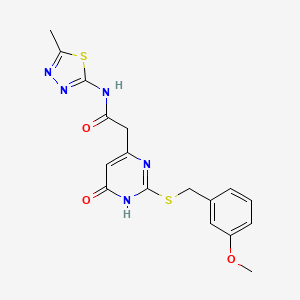
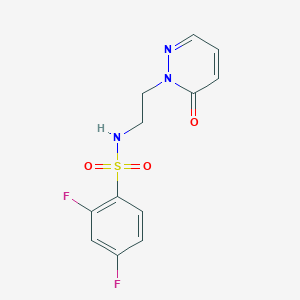
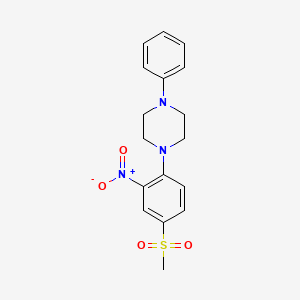
![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)